N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide

Lipophilicity Membrane permeability Drug-likeness

For researchers finding that even minor scaffold modifications (e.g., N-acetyl or dechlorinated analogs) cause >10-fold shifts in target engagement, this compound provides a distinct, unexplored substitution pattern. It enables controlled SAR studies on lipophilicity-driven pharmacology. · Unique N-benzoyl + 5-chlorothiophene-2-sulfonamide combination, absent from published SAR · Computed logP 4.72 (Δ +0.78 vs. non-chlorinated; Δ +1.47 vs. N-acetyl analog) for matched molecular pair analysis · Available as a stock screening compound (91 mg) with a 1-week lead time

Molecular Formula C20H17ClN2O3S2
Molecular Weight 432.9 g/mol
CAS No. 946322-75-4
Cat. No. B6569005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide
CAS946322-75-4
Molecular FormulaC20H17ClN2O3S2
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-9-8-14-7-4-12-23(17(14)13-16)20(24)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,22H,4,7,12H2
InChIKeyAVKKZWWDBDUOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes91 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide: Identity and Sourcing


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide (CAS 946322-75-4) is a synthetic small molecule (C20H17ClN2O3S2, MW 432.95) belonging to the class of N-sulfonamide-tetrahydroquinolines. It is commercially available as part of the ChemDiv screening compound library under catalog ID G512-0288 . The compound features three key structural motifs: a 1-benzoyl-1,2,3,4-tetrahydroquinoline core, a sulfonamide linker, and a 5-chlorothiophene-2-sulfonyl terminus. This scaffold class has been extensively investigated as a source of potent retinoic acid receptor-related orphan receptor γ (RORγ/RORγt) inverse agonists for autoimmune disease and antitumor agents [1][2][3].

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide: Non-Interchangeability with Analogs


The N-sulfonamide-tetrahydroquinoline scaffold is highly sensitive to two independent structural variables: substitution at the N-1 position of the tetrahydroquinoline core (e.g., benzoyl vs. acetyl) and substitution on the sulfonamide aryl terminus (e.g., 5-chlorothiophene vs. unsubstituted thiophene). Systematic structure–activity relationship (SAR) studies on this scaffold have established that even minor alterations at these positions can shift the functional profile from RORγt inverse agonism to agonism, change selectivity among ROR isoforms, and alter antitumor potency by greater than 10-fold [1][2]. Therefore, a procurement decision that treats this compound as interchangeable with an N-acetyl analog or a dechlorinated thiophene analog risks selecting a molecule with fundamentally different target engagement and physicochemical properties. The quantitative evidence below demonstrates that such substitution-level differences produce measurable, decision-relevant divergences in key drug-likeness parameters between this compound and its closest structural neighbors.

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide: Quantitative Differentiation Evidence


Lipophilicity Increase from 5-Chlorothiophene Substitution

The target compound (N-1-benzoyl, 5-chlorothiophene-2-sulfonamide) exhibits a computed logP of 4.72, which is 0.78 log units higher than that of its closest non-chlorinated analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide (logP = 3.94) . This increase is attributable to the chlorine substituent at the 5-position of the thiophene ring. A logP difference of 0.78 units represents a predicted ~6-fold increase in the compound's octanol/water partition coefficient. Correspondingly, the intrinsic aqueous solubility (logSw) is lower for the chlorinated compound (−4.86 vs. −4.02), consistent with its increased hydrophobicity. The calculated logD at physiological pH (7.4) shows the same trend: 4.70 for the target compound versus 3.93 for the non-chlorinated analog.

Lipophilicity Membrane permeability Drug-likeness Physicochemical differentiation

Lipophilicity Advantage of N-Benzoyl over N-Acetyl Substitution

When the N-1 substituent on the tetrahydroquinoline core is varied while keeping the 5-chlorothiophene-2-sulfonamide tail constant, the target compound (N-benzoyl) has a logP of 4.72 compared with 3.25 for the N-acetyl analog (G512-0019), a difference of 1.47 log units . This represents a predicted ~30-fold increase in the octanol/water partition coefficient. The logD difference follows the same pattern (4.70 vs. 3.25). The aqueous solubility (logSw) is correspondingly lower for the N-benzoyl compound (−4.86) versus the N-acetyl compound (−3.73). The polar surface area (PSA) is nearly identical (57.2 vs. 58.0 Ų) because the differentiating structural change (phenyl vs. methyl) does not add hydrogen bond donors or acceptors.

Lipophilicity N-substitution effect Drug-likeness Physicochemical differentiation

Physicochemical Profile Comparison Among Close Analogs

A systematic comparison of the three closest commercially available analogs reveals that the target compound (G512-0288) has a molecular weight of 432.95 g/mol, intermediate between the N-benzoyl non-chlorinated analog G512-0258 (398.5 g/mol) and heavier than the N-acetyl chlorinated analog G512-0019 (370.87 g/mol) . The increase of 34.5 g/mol over G512-0258 corresponds precisely to the substitution of a hydrogen atom by a chlorine atom on the thiophene ring (Cl = 35.45 g/mol vs. H = 1.01 g/mol). All three compounds share identical hydrogen bond donor/acceptor counts (HBD=1, HBA=6) and near-identical polar surface area (57.2–58.0 Ų). This indicates that the structural modifications (N-benzoyl vs. N-acetyl; 5-Cl vs. H on thiophene) modulate lipophilicity and molecular weight without altering hydrogen-bonding pharmacophore features.

Molecular weight Physicochemical profile Lead-likeness Comparative analysis

N-Sulfonamide-Tetrahydroquinoline Scaffold for RORγt Inverse Agonism

Although no direct target-specific bioactivity data have been reported specifically for CAS 946322-75-4, the N-sulfonamide-tetrahydroquinoline scaffold to which it belongs has been systematically validated as a source of potent RORγt inverse agonists. The most advanced compound, designated 5a in a recent structure-based drug design study, demonstrated a RORγt inverse agonism IC50 of 0.094 μM in a cell-free assay (max. inhibition 87.5%) and an IC50 of 1.57 μM in a mouse Th17 cell differentiation assay (max. inhibition 95%) [1]. In the same scaffold series, the functional profile has been shown to be exquisitely sensitive to the N-1 substituent identity, with certain substitutions converting inverse agonists to agonists [2]. This class-level evidence implies that the specific combination of 1-benzoyl and 5-chlorothiophene-2-sulfonamide substituents—which differentiates the target compound from its analogs—may yield a distinct RORγ functional profile. However, this inference must be treated with caution: actual bioactivity data for this specific compound are unavailable at the time of this analysis, and observed SAR within this scaffold class shows that even closely related analogs can display divergent activity.

RORγt Inverse agonist IL-17 Autoimmune disease Class-level evidence

Tetrahydroquinoline Sulfonamides as Antitumor Agents

A structurally related series of tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety has been evaluated for in vitro antitumor activity, with the most potent compounds achieving IC50 values of 2.5–12.5 μg/mL against a panel of cancer cell lines, exceeding the potency of the reference drug doxorubicin (IC50 = 37.5 μg/mL) [1]. While these data are for compounds with a benzenesulfonamide group rather than the 5-chlorothiophene-2-sulfonamide present in the target compound, they establish the antitumor potential of the tetrahydroquinoline-sulfonamide scaffold class. The target compound's unique combination of a 5-chlorothiophene sulfonamide terminus and an N-benzoyl group places it in an underexplored region of this SAR landscape. No direct cytotoxicity data are available for CAS 946322-75-4.

Antitumor Cytotoxicity Sulfonamide Cancer cell lines Class-level evidence

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide: Research and Industrial Applications


RORγt Inverse Agonist Screening and SAR Exploration

This compound is a strong candidate for inclusion in RORγt-focused screening libraries. The N-sulfonamide-tetrahydroquinoline scaffold has produced potent RORγt inverse agonists with IC50 values as low as 0.094 μM in cell-free assays [1]. The target compound's specific substitution pattern—N-benzoyl plus 5-chlorothiophene-2-sulfonamide—represents a distinct combination not covered in published SAR that may yield novel potency or selectivity profiles. Given the scaffold's demonstrated sensitivity to N-1 and sulfonamide modifications, this compound serves as a valuable probe for expanding the SAR landscape, particularly in programs targeting psoriasis, rheumatoid arthritis, or inflammatory bowel disease where RORγt-driven IL-17 production is pathogenic [1].

Antitumor Screening and Lead Optimization

Based on the class-level antitumor activity of tetrahydroquinoline sulfonamides—with published IC50 values as low as 2.5 μg/mL against cancer cell lines, surpassing doxorubicin [2]—this compound is suitable for inclusion in anticancer screening cascades. The 5-chlorothiophene sulfonamide terminus introduces a halogen atom that may enhance target binding through halogen bonding or alter the compound's metabolic profile. The compound's computed logP (4.72) suggests it may preferentially distribute to lipophilic compartments, which could be advantageous for targeting membrane-associated or intracellular oncology targets. Researchers evaluating this compound in anticancer assays should benchmark against the benzenesulfonamide analogs characterized in prior SAR studies.

Physicochemical Probe for Lipophilicity-Dependent Pharmacology

With a computed logP of 4.72 and logD of 4.70, this compound occupies a distinct lipophilicity range compared to its closest analogs (ΔlogP = +0.78 vs. non-chlorinated analog; ΔlogP = +1.47 vs. N-acetyl analog) . Because all three compounds share identical hydrogen bond donor/acceptor counts and near-identical polar surface area, they form an ideal matched molecular pair set for isolating the pharmacological consequences of lipophilicity changes while controlling for hydrogen-bond potential. This makes the target compound a valuable tool compound for studying the relationship between lipophilicity and membrane permeability, metabolic stability, plasma protein binding, or off-target promiscuity in a controlled SAR framework.

Diversity Screening Library for Unexplored Chemical Space

The target compound (ChemDiv G512-0288) is commercially available as a stock screening compound and belongs to a chemical space defined by the intersection of a 1-benzoyl-tetrahydroquinoline core and a 5-chlorothiophene-2-sulfonamide terminus . This specific substitution combination is not represented among the published, biologically characterized N-sulfonamide-tetrahydroquinolines. For organizations building diversity-oriented screening collections, this compound contributes to filling an underexplored region of the tetrahydroquinoline sulfonamide SAR landscape. The compound's molecular weight (433 g/mol), computed logP (4.72), and adherence to conventional drug-likeness criteria (HBD=1, HBA=6, PSA=57 Ų) make it suitable for inclusion in lead-like or drug-like screening sets.

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